Home > Products > Screening Compounds P77166 > 3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide
3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide - 1512080-82-8

3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide

Catalog Number: EVT-2861376
CAS Number: 1512080-82-8
Molecular Formula: C14H18FNO4
Molecular Weight: 283.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Both PF-06767832 and 3-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide feature a tetrahydro-2H-pyran ring system with a substituent at the 4-position. While PF-06767832 incorporates a pyridine carboxamide core and a thiazole moiety, the target compound features a benzamide core with a fluoro and methoxy substitution. Despite these differences, the shared tetrahydropyran element highlights a structural relationship between the two. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor. Developed from a PDE5 inhibitor library, it demonstrates effectiveness in a rat conditioned avoidance response (CAR) test. Its strong PDE10A inhibitory activity is coupled with good pharmacokinetics. []

Relevance: This compound, like 3-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide, possesses a tetrahydro-2H-pyran-4-yl group directly attached to the nitrogen of a core heterocycle. The core heterocycle differs, being a pyrimidine in the related compound and a benzamide in the target compound. This shared structural element of the tetrahydro-2H-pyran-4-yl group emphasizes their structural similarity. []

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide

Compound Description: This compound is a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor. It avoids the nephrotoxicity observed in prior carboxylic acid-containing MMP-13 inhibitors, likely due to its lack of interaction with human organic anion transporter 3 (hOAT3). []

Relevance: While this compound lacks the tetrahydropyran ring of 3-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide, both share a similar chemical space in terms of their substituents. The 4-fluoro-3-methoxybenzyl group in this compound is analogous to the 3-fluoro-4-methoxybenzamide core of the target compound, suggesting a potential connection in their design strategy and exploration of similar chemical properties. []

(S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4 -benzoxazine-8-carboxamide

Compound Description: This compound exhibits high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 micrograms/kg i.v.) in rats. It represents a potent 5-HT3 receptor antagonist derived from structural modifications of azasetron. [, ]

Relevance: While not directly sharing a specific ring system with 3-fluoro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide, this compound belongs to the same broad class of benzamide derivatives. This suggests that both compounds might have been investigated within a broader research program exploring the pharmacological potential of benzamide-based structures. [, ]

Properties

CAS Number

1512080-82-8

Product Name

3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide

IUPAC Name

3-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]-4-methoxybenzamide

Molecular Formula

C14H18FNO4

Molecular Weight

283.299

InChI

InChI=1S/C14H18FNO4/c1-19-12-3-2-10(8-11(12)15)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17)

InChI Key

YADJHUPBPSEPAI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.